2-Amino-5-diethylaminopentane

Descripción

Contextual Significance in Organic Synthesis and Medicinal Chemistry

2-Amino-5-diethylaminopentane (CAS number 140-80-7) is a colorless liquid characterized by a pentane (B18724) chain with an amino group at the second position and a diethylamino group at the fifth position. researchgate.netchemicalbook.com Its bifunctional nature, possessing both a primary and a tertiary amine, makes it a versatile building block in organic synthesis. This structural arrangement is particularly valuable in the synthesis of molecules designed to interact with biological systems.

In medicinal chemistry, the significance of this compound lies in its role as a key side chain for several prominent antimalarial drugs. Its incorporation into a heterocyclic core has been a successful strategy in the development of effective treatments for malaria. The diamine structure is crucial for the activity of these compounds, though the exact mechanism can vary depending on the final drug molecule. nist.gov Beyond its established use, its potential as an intermediate extends to the synthesis of other specialty chemicals, including surfactants and corrosion inhibitors. nbinno.com

Historical Overview of Research Applications

The most notable historical application of this compound is in the synthesis of the antimalarial drug quinacrine (B1676205) (also known as mepacrine or Atabrine). researchgate.net Developed in the 1930s, quinacrine became a critical therapeutic agent during World War II for the prevention and treatment of malaria among Allied forces, especially in the South Pacific. The synthesis of quinacrine involves the reaction of this compound with a substituted acridine (B1665455) core.

Following the wartime success of quinacrine, research into related structures continued, leading to the development of other important antimalarials like chloroquine (B1663885) and hydroxychloroquine. researchgate.net this compound, or a very similar side chain, is a recurring structural motif in this class of drugs, highlighting its foundational role in the fight against malaria.

Scope and Objectives of Contemporary Academic Investigations

Contemporary academic research on this compound has largely focused on optimizing its synthesis and exploring its utility in scalable and efficient manufacturing processes for established pharmaceuticals. While its primary application remains in the synthesis of antimalarial drugs, the methodologies developed for its production are of broader interest in organic synthesis.

Modern investigations have explored more sustainable and economically viable synthetic routes, such as those starting from readily available bio-based materials like levulinic acid. researchgate.net The objectives of these studies include improving reaction yields, reducing the number of synthetic steps, and utilizing greener reagents and solvents.

While the compound itself is not typically the subject of novel drug discovery programs, the principles of its synthesis, particularly through methods like reductive amination, continue to be a fundamental area of study in medicinal chemistry. The focus of contemporary research, therefore, is less on finding new applications for this compound and more on refining the synthetic strategies that produce it and the important drugs derived from it. There is limited evidence of significant contemporary academic investigation into new therapeutic applications for this specific compound beyond its established role.

Detailed Research Findings

Academic research has established several synthetic pathways to this compound, with a focus on efficiency and scalability.

Interactive Data Table: Synthetic Routes to this compound

| Starting Material | Key Reactions | Reagents | Significance |

|---|---|---|---|

| 1-diethylaminopentan-4-one | Reductive amination | Hydrogen, Catalyst | A conventional and direct method for producing the diamine. |

| 1-diethylaminopentan-4-ol | Amination | Ammonia, Catalyst | An alternative route utilizing an alcohol precursor. |

| Levulinic acid | Amide coupling, Oximation, Reduction | 1,1'-Carbonyldiimidazole, Hydroxylamine, Reducing agent | A modern, scalable process starting from a bio-based feedstock. researchgate.net |

| γ-valerolactone | Reaction with diethylamine, Two-step conversion | Diethylamine, Various reagents | A strategy beginning from another readily available starting material. researchgate.net |

| 5-chloro-2-pentanone | Ketal protection, Condensation | Ethylene glycol, 2-(ethylamino)ethanol | A multi-step synthesis involving protection and condensation steps. researchgate.net |

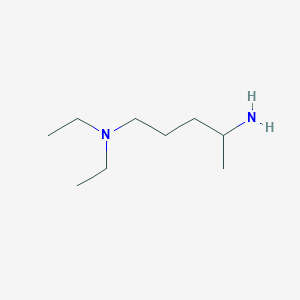

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-N,1-N-diethylpentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-4-11(5-2)8-6-7-9(3)10/h9H,4-8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPCBAYULRXQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Record name | 2-AMINO-5-DIETHYLAMINOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2400 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870486 | |

| Record name | 1,4-Pentanediamine, N1,N1-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-5-diethylaminopentane appears as a colorless liquid. Toxic by ingestion, inhalation and skin absorption. Irritating to skin and eyes. Used to make other chemicals. | |

| Record name | 2-AMINO-5-DIETHYLAMINOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2400 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

140-80-7 | |

| Record name | 2-AMINO-5-DIETHYLAMINOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2400 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Diethyl-1,4-pentanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Novoldiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Novoldiamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Pentanediamine, N1,N1-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Pentanediamine, N1,N1-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopentyldiethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOVOLDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMT2PBF1DL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 2 Amino 5 Diethylaminopentane

Mitsunobu Coupling in Heterocyclic Conjugation

One notable application of 2-Amino-5-diethylaminopentane is in the synthesis of hybrid molecules, where it acts as a linker. The Mitsunobu reaction, a versatile method for forming carbon-heteroatom bonds, can be employed to couple this diamine with other complex structures.

A specific example of this application is in the creation of artemisinin-based hybrid compounds. Artemisinin (B1665778) and its derivatives are potent antimalarial agents. nih.gov Researchers have synthesized novel hybrids by coupling artesunic acid, a derivative of dihydroartemisinin, with various molecules, including those containing a quinoline (B57606) moiety linked via a side chain derived from this compound. nih.gov These hybrid molecules are designed to combine the therapeutic properties of both parent compounds, potentially leading to enhanced efficacy or novel activities against diseases like malaria and even certain viruses and cancers. nih.gov

Interactive Data Table: Synthetic Precursors and Products

| Precursor Compound | Reaction Type | Product |

| 1-diethylaminopentan-4-one | Reductive Amination/Hydrogenation | This compound |

| 1-diethylaminopentan-4-one oxime | Hydrogenation | This compound |

| 1-diethylaminopentan-4-ol | Amination | This compound |

| Dihydroartemisinin | Mitsunobu Coupling | Dihydroartemisinin-conjugate |

Role of this compound as a Key Intermediate in Complex Molecule Synthesis

Nucleophilic Substitution Reactions in Quinoline Systems (e.g., with 4,7-dichloroquinoline)

The reaction between this compound and 4,7-dichloroquinoline (B193633) serves as a foundational method for synthesizing quinoline-based compounds. In this nucleophilic substitution reaction, the primary amine group of this compound acts as the nucleophile, targeting the C4 position of the 4,7-dichloroquinoline ring. This process results in the displacement of the chlorine atom at the 4-position and the formation of an N-substituted quinoline derivative.

This specific reaction is a critical step in the synthesis of the antimalarial agent chloroquine (B1663885). The reaction yields 4-((4-diethylamino-1-methylbutyl)amino)-7-chloroquinoline, demonstrating the utility of this compound as a key building block.

Reaction Mechanisms Involving Secondary Amine Functionalities

The presence of both a primary and a tertiary amine in this compound (often referred to as novoldiamine in older literature) presents distinct reaction possibilities. While the primary amine is typically more sterically accessible and reactive for nucleophilic attack, the tertiary amine's reactivity can also be harnessed under specific conditions. However, in the context of reactions like the one with 4,7-dichloroquinoline, the primary amine is the principal actor in forming the desired C-N bond.

Methylation Studies of the Amino Group

Methylation of the amino groups in molecules derived from this compound has been a subject of study to understand its effect on the compound's properties. For instance, in related structures, methylation can influence the molecule's basicity and its potential for forming intermolecular or intramolecular hydrogen bonds. These modifications can be crucial for altering the physicochemical and pharmacological profiles of the final compound.

Derivatization Strategies and Design of Novel Compounds from 2 Amino 5 Diethylaminopentane

Synthesis of Pharmaceutically Relevant Scaffolds

The diamine side chain of 2-Amino-5-diethylaminopentane is a key structural motif that has been incorporated into various pharmaceutically relevant scaffolds.

Quinolyl and Aminoquinoline Derivatives

Quinolines and their amino-substituted derivatives are a prominent class of heterocyclic compounds with a long history in medicinal chemistry. The incorporation of the this compound side chain into the quinoline (B57606) nucleus has been a strategy to develop new therapeutic agents. Synthesis of these derivatives can be achieved through various methods, including multicomponent reactions and cross-coupling reactions. researchgate.net For instance, the displacement of a suitable leaving group, such as a halogen, on the quinoline ring by the primary amine of this compound is a common synthetic route.

Pyridopyrazine and Pyrimidothiazine Analogues

A series of pyridopyrazine and pyrimidothiazine derivatives have been synthesized utilizing this compound. nih.govnih.gov In a typical synthetic pathway, the 4-chloro group of a precursor is displaced by this compound. nih.gov Subsequent chemical transformations, such as the reduction of a nitro group followed by coupling with diketones, yield the final pyridopyrazine analogues. nih.gov These compounds have been investigated for their potential as inhibitors of the bacterial cell division protein FtsZ. nih.govnih.gov

Other Heterocyclic Systems Incorporating the Diamine Side Chain

The versatility of this compound extends to the synthesis of a broad range of other heterocyclic systems. nih.govnih.gov Its ability to react with various electrophiles allows for the construction of diverse ring systems. This adaptability makes it a valuable tool for medicinal chemists exploring novel chemical space in drug discovery programs.

Rational Design of Hybrid Molecules

The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activity.

Molecular Hybridization Approaches (e.g., Artemisinin-Chloroquine Hybrids)

A significant application of molecular hybridization is seen in the development of antimalarial drugs. Hybrid molecules combining the pharmacophoric elements of artemisinin (B1665778) and chloroquine (B1663885) have been synthesized. nih.govnih.gov The this compound side chain, a key feature of chloroquine, can be linked to an artemisinin derivative. nih.gov This strategy aims to create dual-action compounds that may overcome drug resistance mechanisms observed with individual antimalarial agents. nih.gov Research has shown that such hybrids can exhibit potent antiplasmodial activity. nih.govnih.gov

Investigation of Chiral Derivatives and Stereoselective Synthesis

The stereochemistry of a molecule can significantly influence its biological activity. As this compound contains a chiral center at the 2-position, the investigation of its chiral derivatives is an important area of research.

Stereoselective synthesis methods are employed to produce enantiomerically pure or enriched derivatives. nih.govelsevierpure.com This allows for the evaluation of the biological activity of individual stereoisomers, which can provide valuable insights into the structure-activity relationship and the interaction of these molecules with their biological targets. The use of chiral auxiliaries, such as Oppolzer's sultam, has been reported for the efficient synthesis of chirally defined amino acid derivatives. colab.ws

Interactive Data Table: Research Findings on Pyridopyrazine and Pyrimidothiazine Analogues

| Compound | Target | Activity | Reference |

| Pyridopyrazine Analogues | FtsZ from M. tuberculosis | Moderate to good inhibitory activity | nih.govnih.gov |

| Pyrimidothiazine Derivatives | FtsZ from M. tuberculosis | Moderate to good inhibitory activity | nih.govnih.gov |

Pharmacological and Biological Research Applications of 2 Amino 5 Diethylaminopentane and Its Derivatives

Modulation of Enzymatic Activity

Specific Inhibition of Eubacterial DNA Ligases (e.g., E. coli DNA Ligase)

Research has identified 2-Amino-5-diethylaminopentane as a molecule capable of specifically inhibiting eubacterial DNA ligases, such as the one found in Escherichia coli. nih.gov While the compound itself demonstrates this inhibitory action at higher concentrations, it represents the fundamental structural element responsible for the activity seen in more complex arylamino compounds. nih.gov These arylamino compounds are notable as they are among the first identified specific inhibitors of eubacterial DNA ligases. nih.gov The inhibition of this enzyme is significant as it can disrupt bacterial DNA replication and repair, highlighting its potential as a target for novel antimicrobial agents. nih.gov

Differential Effects on ATP-Dependent DNA Ligases (e.g., T4 DNA Ligase)

In contrast to its inhibitory effect on eubacterial DNA ligases, this compound has been observed to have a differential effect on ATP-dependent DNA ligases, such as T4 DNA ligase. At concentrations above 2 mM, this compound was found to enhance the activity of T4 DNA ligase. nih.gov This opposing action underscores the specificity of the inhibitory effect towards the eubacterial enzymes and suggests a different mode of interaction with eukaryotic-like ATP-dependent ligases. nih.gov ATP-dependent DNA ligases are crucial enzymes in eukaryotes, responsible for joining DNA strands during replication, repair, and recombination. nih.govnih.gov

Structure-Activity Relationship of the NCCCCN Moiety in Ligase Interaction

The specific inhibitory activity against eubacterial DNA ligases has been attributed to the NCCCCN moiety, which is the structural core of this compound. nih.gov Studies have indicated that a structure with four carbon atoms separating two nitrogen atoms is the minimum requirement for this specific inhibitory activity. nih.gov This diaminoalkane structure is a key feature in the interaction with the enzyme. The flexibility of this inhibitory moiety allows it to be incorporated into various molecular scaffolds without losing its specificity, a unique characteristic for this class of inhibitors. nih.gov This finding is crucial for the rational design of more potent and selective inhibitors of bacterial DNA ligases.

Antiparasitic Activity Studies of Derived Compounds

Antiplasmodial Efficacy (e.g., against Plasmodium berghei berghei, Plasmodium falciparum)

Derivatives of this compound have been investigated for their potential as antiplasmodial agents against various Plasmodium species, the causative agents of malaria. For instance, various heterocyclic compounds incorporating this diaminoalkane side chain have been synthesized and evaluated. It is important to note that while the diaminoalkane side chain is a feature of some antimalarial drugs, the inhibition of DNA ligase is not considered the primary mechanism of their antiplasmodial action, as the Plasmodium falciparum DNA ligase is an ATP-dependent enzyme. nih.gov

Recent research has explored other scaffolds. For example, a series of 2,5-diphenyloxazole (B146863) analogs were synthesized and screened for their in vitro antiplasmodial activities against P. falciparum. nih.gov Several of these compounds demonstrated potent inhibition of parasite multiplication. nih.gov Specifically, compounds 31 and 32 showed significant activity and high selectivity indices against both chloroquine-sensitive (3D7) and multidrug-resistant (K1) strains of P. falciparum. nih.gov In vivo studies in mice infected with P. yoelii also showed that these compounds could significantly reduce parasitemia levels. nih.govnih.gov

| Compound | Target Organism | IC50 (µM) |

| Compound 31 | P. falciparum 3D7 | >40.20 |

| Compound 31 | P. falciparum K1 | >126.58 |

| Compound 32 | P. falciparum 3D7 | >41.27 |

| Compound 32 | P. falciparum K1 | >59.06 |

Antitrypanosomal Activity (e.g., against Trypanosoma brucei rhodesiense)

The development of novel antitrypanosomal agents is a critical area of research. While direct studies on this compound's antitrypanosomal activity are not extensively documented in the provided context, the exploration of related structures and derivatives is ongoing. For instance, a series of 5-nitro-2-aminothiazole-based amides were synthesized and evaluated against several trypanosomatid parasites. nih.govnih.gov While these compounds showed activity against Trypanosoma cruzi and Trypanosoma brucei brucei, none were found to be active against Trypanosoma brucei rhodesiense. nih.govnih.gov

Broader Applications in Medicinal Chemistry Research

The diamine compound this compound serves as a crucial building block, or scaffold, in medicinal chemistry for the synthesis of more complex, pharmacologically active molecules. Its primary and most well-documented application is in the production of antimalarial drugs. scbt.comnih.gov The bifunctional nature of the molecule, containing both a primary and a tertiary amine, allows for its incorporation into larger structures, forming a key side chain for several important therapeutic agents.

The most notable examples of its use are in the synthesis of 4-aminoquinoline (B48711) antimalarials, such as chloroquine (B1663885) and quinacrine (B1676205). scbt.comnih.govsigmaaldrich.comnih.gov In the synthesis of these drugs, the primary amino group of this compound is reacted with a substituted quinoline (B57606) core. This side chain is critical for the antimalarial activity of the resulting compounds.

While its role in antimalarial drug development is its most prominent application, this compound is also utilized in a broader sense in research and development laboratories for various chemical reactions and experiments. scbt.com Its utility as a chemical intermediate extends to the creation of diverse pharmaceutical compounds, where the diethylaminopentane moiety can be incorporated to modulate properties such as solubility, lipophilicity, and interaction with biological targets. scbt.comsigmaaldrich.com

Research into the modification of the this compound side chain has been a strategy in the development of new therapeutic agents. For instance, methylation of the primary amine is a step in the synthesis of certain chloroquine analogs. The following table details the results of methylation experiments on this compound.

Table 1: Methylation of this compound

| Reagent | Base | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| Formic Acid | - | 48 | 15 |

| Ethyl Formate | - | 48 | 40 |

This table presents data on the methylation of this compound, a key step in the synthesis of certain derivatives for medicinal chemistry research. sigmaaldrich.com

The data indicates that the choice of reagent significantly impacts the efficiency of the methylation reaction, an important consideration in the multi-step synthesis of potential drug candidates. sigmaaldrich.com The development of efficient synthetic routes is a critical aspect of medicinal chemistry, enabling the production of compounds for biological evaluation. scbt.com

Although the primary application of this compound in medicinal chemistry has historically been focused on antimalarials, its properties as a versatile chemical intermediate suggest its potential for use in the design and synthesis of a wider range of therapeutic agents.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and structure of synthesized chemical compounds. For 2-Amino-5-diethylaminopentane, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR and ¹³C NMR spectroscopy are powerful tools for detailing the carbon-hydrogen framework of a molecule.

¹H NMR spectral data for this compound, also known as N(1),N(1)-diethyl-1,4-pentanediamine, reveals distinct signals corresponding to the different proton environments within the molecule. chemicalbook.com In a typical spectrum recorded in CDCl₃, the following characteristic shifts can be observed: a triplet corresponding to the methyl protons of the ethyl groups, a quartet for the methylene (B1212753) protons of the ethyl groups adjacent to the nitrogen, and a series of multiplets for the pentane (B18724) backbone protons. The protons of the primary amine group (NH₂) and the methine proton (CH) also show characteristic signals. chemicalbook.com

Table 1: Representative ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (ppm) |

| Methyl protons (CH₃ of ethyl) | ~1.0-1.1 |

| Methylene protons (CH₂ of ethyl) | ~2.5 |

| Methylene protons (pentane chain) | ~1.3-1.6 |

| Methine proton (CH) | ~2.9 |

| Amine protons (NH₂) | Variable |

Note: The exact chemical shifts can vary depending on the solvent and the concentration.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum of this compound will show distinct peaks for each unique carbon atom. The carbon atoms of the ethyl groups, the different carbons of the pentane chain, and the carbon bearing the primary amino group will all have characteristic chemical shifts. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH₃ (ethyl) | ~11 |

| CH₂ (ethyl) | ~47 |

| CH₂ (pentane, C3) | ~23 |

| CH₂ (pentane, C4) | ~34 |

| CH (pentane, C2) | ~49 |

| CH₂ (pentane, C5) | ~52 |

| CH₃ (pentane, C1) | ~23 |

Note: These are predicted values and may differ from experimental data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. Key vibrational frequencies include the N-H stretching of the primary amine, which typically appears as a doublet in the range of 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl chains are observed around 2850-2960 cm⁻¹. The N-H bending vibration of the primary amine is expected around 1590-1650 cm⁻¹. researchgate.netchemicalbook.com The presence of both primary and tertiary amine functionalities can be confirmed by analyzing the specific bands in the spectrum.

Mass Spectrometry (MS/HRMS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For this compound (C₉H₂₂N₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (158.28 g/mol ). scbt.com High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

The fragmentation pattern in the mass spectrum is characteristic of aliphatic amines. Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is a common fragmentation pathway. docbrown.info This would lead to the formation of stable iminium ions. For this compound, fragmentation could occur at various points along the pentane chain, leading to a series of fragment ions that can be used to piece together the structure of the molecule.

Chromatographic and Separation Science Applications

Chromatographic techniques are essential for the purification and isolation of synthetic compounds from reaction mixtures.

Purification and Isolation of Synthetic Products (e.g., Preparative TLC)

Preparative Thin-Layer Chromatography (TLC) is a widely used method for the purification of small to moderate amounts of compounds in a research laboratory setting. researchgate.netchemrxiv.org This technique is particularly useful for separating compounds with similar polarities that may be difficult to resolve by column chromatography. researchgate.net In the synthesis of this compound, preparative TLC can be employed to isolate the desired product from starting materials, by-products, and other impurities.

The process involves spotting a concentrated solution of the crude reaction mixture as a band onto a thick-layer TLC plate. The plate is then developed in a suitable solvent system, which is optimized to achieve good separation between the target compound and impurities. After development, the separated bands are visualized (e.g., under UV light if the compound is UV-active, or by staining a small portion of the plate). The band corresponding to this compound is then scraped from the plate, and the compound is extracted from the silica (B1680970) gel using a polar solvent. researchgate.net

In Vitro and Cell-Based Assay Methodologies for Biological Evaluation

While specific in vitro biological evaluation data for this compound is not extensively available in the public domain, the structural motifs present in the molecule, namely the diamine functionality, suggest potential for various biological activities. The evaluation of such compounds typically involves a range of in vitro and cell-based assays.

Based on the activities of structurally related aminoalkane and diamine derivatives, potential areas of biological investigation for this compound could include:

Antimicrobial Activity: Diamine compounds have been investigated for their antimicrobial properties. mdpi.com In vitro assays would involve determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Anticancer Activity: Many amine-containing compounds exhibit cytotoxic effects against cancer cell lines. nih.gov Cell-based assays such as the MTT assay or high-content screening could be used to assess the antiproliferative activity of this compound against various cancer cell lines. acs.org

Enzyme Inhibition: The amine functionalities could potentially interact with the active sites of various enzymes. In vitro enzyme inhibition assays could be performed to screen for activity against specific targets.

These evaluations would provide initial insights into the pharmacological potential of this compound and guide further research and development.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes and Catalytic Systems

The traditional synthesis of 2-Amino-5-diethylaminopentane involves methods such as the amination of 1-diethylaminopentan-4-one or its corresponding oxime, and the amination of 1-diethylaminopentan-4-ol. chemicalbook.com However, the future of its synthesis lies in the development of more efficient, selective, and sustainable methods.

Recent advancements in catalysis offer promising avenues. For instance, the use of nickel-aluminum (NixAl) nano-catalysts has shown high selectivity in the one-step reductive amination of 5-diethylamino-2-pentanone, achieving a product yield of up to 99%. mdpi.com This approach is significantly more efficient than the traditional two-step process that utilizes a Raney Ni catalyst. mdpi.com

Furthermore, the broader field of diamine synthesis is witnessing a surge in innovative catalytic systems. Dirhodium(II) catalysts, for example, are being explored for the C-H amination of alkanes to produce 1,n-diamines, offering a direct and atom-economical route. acs.orgacs.org Palladium-catalyzed aerobic oxidative cyclization of allylic sulfamides is another novel strategy for creating 1,2-diamine derivatives. acs.org While not yet applied specifically to this compound, these cutting-edge catalytic methods represent a significant area for future research to develop more advanced synthetic pathways for this and other functionalized diamines.

The development of catalytic asymmetric synthesis is also a key area of focus, aiming to produce enantiomerically pure diamines, which are critical for the synthesis of chiral drugs. rsc.orgnih.gov Techniques such as the catalytic asymmetric diamination of alkenes are rapidly evolving, with various catalytic systems based on metals like palladium, copper, and iron being investigated. rsc.org

Table 1: Comparison of Synthetic Routes for Diamines

| Synthetic Route | Catalyst Example | Key Advantages | Relevant Citations |

| Reductive Amination | NixAl nano-catalysts | High selectivity, one-step process | mdpi.com |

| C-H Amination of Alkanes | Dirhodium(II) complexes | Atom economy, direct synthesis | acs.orgacs.org |

| Oxidative Cyclization | Palladium complexes | Access to 1,2-diamine derivatives | acs.org |

| Asymmetric Diamination | Chiral metal complexes | Production of enantiopure diamines | rsc.orgnih.gov |

Exploration of New Therapeutic Applications for Derivatives

Historically, this compound has been a key building block for antimalarial drugs like quinacrine (B1676205), which feature its characteristic side chain. chemicalbook.comechemi.com The future, however, lies in exploring the therapeutic potential of its novel derivatives in a wider range of diseases. The principles of medicinal chemistry, such as bioisosteric replacement and scaffold hopping, can be applied to design new molecules with improved properties. drughunter.comnih.govcambridgemedchemconsulting.comacs.orgacs.org

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, can be used to enhance potency, improve pharmacokinetic profiles, and reduce toxicity. drughunter.comnih.gov For instance, the amide bond in a drug molecule, which can be susceptible to metabolic degradation, can be replaced with more stable bioisosteres like 1,2,3-triazoles or oxadiazoles. nih.gov This strategy could be employed to create new derivatives of this compound with enhanced therapeutic efficacy.

The structural motif of aliphatic diamines is present in a wide array of biologically active compounds, including those with antimicrobial and anticancer properties. rsc.orgnih.govmdpi.comnih.gov For example, the introduction of a piperazine (B1678402) ring, a cyclic diamine, into a molecular scaffold has been shown to confer strong antifungal activity. mdpi.com This suggests that derivatives of this compound could be systematically synthesized and screened for a variety of biological activities. The synthesis and biological evaluation of derivatives of other diamine-containing structures have shown promise in developing novel therapeutic agents. nih.govnih.gov

Mechanistic Elucidation of Biological Interactions at the Molecular Level

A fundamental understanding of how this compound and its derivatives interact with biological targets at the molecular level is crucial for rational drug design. While its primary role is as a synthetic intermediate, the inherent structural features of the diamine motif suggest the potential for specific biological interactions.

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for elucidating these interactions. nih.gov These techniques can predict how a ligand binds to a receptor, identifying key interactions such as hydrogen bonds, and hydrophobic and electrostatic interactions. For example, studies on dopamine (B1211576) receptors have used these methods to understand the binding modes of various ligands, including those with diamine functionalities. nih.gov

Future research could involve computational studies to screen for potential protein targets of this compound derivatives. This could be followed by experimental validation to confirm these interactions and elucidate the mechanism of action. Understanding these molecular interactions will be instrumental in optimizing the design of new therapeutic agents with improved selectivity and potency.

Advancement in Structure-Activity Relationship Studies for Optimized Design

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govnih.gov For the derivatives of this compound, systematic SAR studies are essential for optimizing their therapeutic potential.

Pharmacophore modeling is a key computational technique used in SAR studies. researchgate.netnih.govnih.govmdpi.comyoutube.com A pharmacophore is an abstract representation of the molecular features that are necessary for biological activity. By identifying the key pharmacophoric features of a series of active compounds, researchers can design new molecules with enhanced activity.

Future research should focus on synthesizing a library of this compound derivatives with systematic structural modifications. These derivatives would then be screened for biological activity, and the resulting data would be used to build robust SAR models. These models, in turn, will guide the design of next-generation compounds with optimized efficacy and safety profiles. The application of these principles has been successful in the development of inhibitors for various enzymes and receptors. nih.gov

Q & A

Basic Experimental Design: Synthesis and Purification

Q: What are the optimal conditions for synthesizing 2-Amino-5-diethylaminopentane in a laboratory setting? A: The compound is synthesized via catalytic alkylation of diethylamine with 1,4-dibromopentane. Key parameters include:

- Catalyst : Ionic catalysts (e.g., quaternary ammonium salts) improve reaction efficiency .

- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.

- Purification : Distillation under reduced pressure (boiling point ~200°C) or column chromatography (silica gel, methanol/dichloromethane eluent) .

Safety Note : Avoid oxidizers (e.g., peroxides) due to explosion risks .

Advanced Analytical Challenges

Q: How can researchers resolve discrepancies in reported toxicity data for this compound? A: Contradictions arise from differing test models (e.g., NFPA vs. GHS classifications):

- Oral Toxicity : NFPA rates Health Hazard 3 (severe), while GHS classifies it as Category 4 (LD₅₀ > 300 mg/kg) .

- Environmental Impact : GHS labels it "low aquatic hazard" (WGK 1), but other studies note acute aquatic toxicity .

Methodology : Validate data using standardized OECD guidelines (e.g., Test No. 423 for acute toxicity) and cross-reference with ecotoxicology databases.

Basic Safety and Handling Protocols

Q: What are critical safety measures for handling this compound in a research lab? A:

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats (skin sensitization: GHS Category 1) .

- Ventilation : Use fume hoods to avoid inhalation (vapor pressure: ~0.1 mmHg at 25°C) .

- Storage : Keep in airtight containers away from oxidizers (flammability: Flashpoint 56°C) .

Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Mechanistic Studies

Q: What is the role of this compound in synthesizing antimalarial drugs like chloroquine? A: The compound serves as a precursor in the alkylation of 4,7-dichloroquinoline. Key steps include:

- Reaction Pathway : Nucleophilic substitution at the quinoline’s 4-position, forming the side chain of chloroquine .

- Catalytic Efficiency : Ionic catalysts (e.g., tetrabutylammonium bromide) reduce activation energy and improve yield .

Analytical Validation : Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) to detect intermediates.

Basic Analytical Characterization

Q: Which spectroscopic techniques are most effective for characterizing this compound? A:

- NMR : ¹H NMR (CDCl₃) shows peaks at δ 1.0 (t, 6H, -CH₂CH₃), δ 2.5 (m, 4H, -NCH₂), and δ 3.2 (m, 2H, -NH₂) .

- IR : Strong absorption at ~3350 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-N stretch) .

- MS : Molecular ion peak at m/z 158 (C₉H₂₂N₂⁺) with fragmentation patterns confirming the diethylamino group .

Advanced Environmental Impact Assessment

Q: How does this compound interact with aquatic ecosystems, and what mitigation strategies exist? A:

- Toxicity Profile : Acute aquatic toxicity (LC₅₀ < 10 mg/L for Daphnia magna) despite WGK 1 classification .

- Degradation : Hydrolysis under alkaline conditions (t₁/₂ ~48 hrs at pH 9) produces non-toxic pentanediamine .

Mitigation : Use biodegradation studies (OECD 301F) to design wastewater treatment protocols (e.g., activated sludge).

Basic Stability and Compatibility

Q: What factors degrade this compound during long-term storage? A:

- Oxidation : Exposure to air forms peroxides; store under nitrogen .

- Light Sensitivity : UV radiation accelerates decomposition; use amber glass containers .

Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced Data Reproducibility

Q: Why do synthesis yields vary across studies, and how can reproducibility be improved? A: Variations stem from:

- Catalyst Purity : Impurities in ionic catalysts reduce efficiency; use ≥98% purity reagents .

- Reaction Scaling : Non-linear heat transfer in larger batches affects kinetics; optimize stirring and temperature gradients .

Best Practices : Report detailed protocols (e.g., catalyst source, distillation parameters) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.